2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone is a complex organic compound characterized by its unique molecular structure and notable chemical properties. It is classified as a biisoindole derivative, which indicates its structural composition involving isoindole units. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The synthesis of 2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone can be approached through various chemical methods. The following outlines typical synthetic routes:
Methods:
Technical Details:
The molecular structure of 2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone can be described as follows:
Structural Features:
Data:
CC1=C(C(=C2C=CC=CC2=N1)C(=O)N(C(=O)N=C(C(=O)N=C1)C(=O)N=C1)C(=O)N=C(C(=O)N=C1))C(=O)N=C(C(=O)N=C(C(=O)N=C1))
The compound can participate in various chemical reactions due to its functional groups:
Types of Reactions:
Technical Details:
The mechanism of action for 2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone involves interactions at a molecular level:
Process:
Data:
The physical and chemical properties of 2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone include:
Relevant Data:
The scientific uses of 2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone are diverse:
This comprehensive analysis highlights the significance of 2'-Methyl-4-nitro-(2,5')biisoindolyl-1,3,1',3'-tetraone across various fields while emphasizing its potential applications in scientific research.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1